![molecular formula C21H34BrNO2 B3047914 Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide CAS No. 148753-80-4](/img/structure/B3047914.png)
Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide
Descripción general
Descripción
Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide is a chemical compound with the molecular formula C21H34BrNO2 . It is also known by other names such as 1-(12-(Methacryloyloxy)dodecyl)pyridin-1-ium bromide and 12-pyridin-1-ium-1-yldodecyl 2-methylprop-2-enoate;bromide . The compound has a molecular weight of 412.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyridinium ring attached to a dodecyl chain with a methacryloyloxy group . The InChI representation of the molecule isInChI=1S/C21H34NO2.BrH/c1-20(2)21(23)24-19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22;/h11,13-14,17-18H,1,3-10,12,15-16,19H2,2H3;1H/q+1;/p-1 . Physical and Chemical Properties Analysis
The compound has several computed properties. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 15 . The exact mass of the compound is 411.17729 g/mol and the monoisotopic mass is also 411.17729 g/mol . The topological polar surface area of the compound is 30.2 Ų .Aplicaciones Científicas De Investigación
Photophysical Properties
A detailed study of a cationic amphiphile, 1-dodecyl-4-[5-(4-dodecyloxyphenyl)-1,3,4-oxadiazole-2-yl]pyridinium bromide, demonstrated its behavior as a fluorescent liquid crystal. Significant changes in quantum yields, correlated with environmental changes, were observed in its excitation and emission spectra. Theoretical calculations supported these observations, suggesting applications in materials that respond to environmental changes (Pedro et al., 2012).
Corrosion Inhibition
Research on new pyridinium bromide mono-cationic surfactants, particularly 1-dodecyl-3-(hydroxymethyl) pyridin-1-ium bromide, highlighted their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This application is crucial for industrial processes involving chemical cleaning, where corrosion resistance is vital. Experimental and theoretical studies confirmed the surfactant's protective capabilities, suggesting its utility in preserving metal surfaces against corrosion (Shalabi et al., 2019).
Micellization Behavior
A comparative study of pyridinium-based surface-active ionic liquids (SAILs) explored their micellization behavior in aqueous solutions. The research found that minor alterations in the cation structure could significantly affect micelle formation and properties, revealing insights into the design of SAILs for specific applications, such as in detergents and drug delivery systems (Čobanov et al., 2021).
Ionic Liquid Crystals
Another study focused on designing and preparing mono- and di-cationic pyridinium salts with promesogenic cyanobiphenyl groups. These compounds exhibited interesting thermal properties and formed ionic liquid crystals, which display potential for use in electronic displays and other optoelectronic applications due to their unique mesogenic properties (Pană et al., 2018).
Sensing Applications
A novel approach using 1-dodecyl-4-(((3-morpholinopropyl)imino)methyl)pyridin-1-ium bromide self-assembled on silver nanoparticles demonstrated high sensitivity in detecting Th(IV) ions. This application is particularly relevant for environmental monitoring and the nuclear industry, where accurate and sensitive detection of thorium ions is critical (Akl & Ali, 2016).
Safety and Hazards
The compound should be handled with care. Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided . If breathed in, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
Propiedades
IUPAC Name |
12-pyridin-1-ium-1-yldodecyl 2-methylprop-2-enoate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34NO2.BrH/c1-20(2)21(23)24-19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22;/h11,13-14,17-18H,1,3-10,12,15-16,19H2,2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNLZCYRVFRFP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432423 | |
| Record name | Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148753-80-4 | |
| Record name | Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


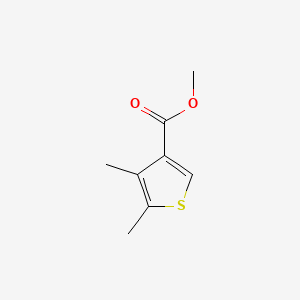

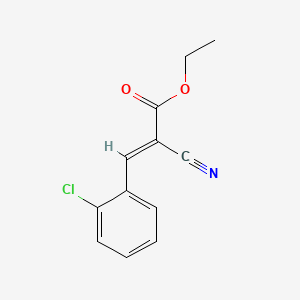
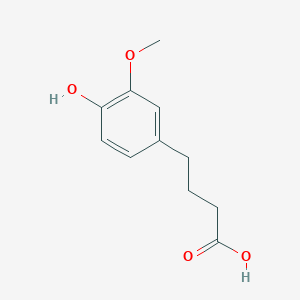

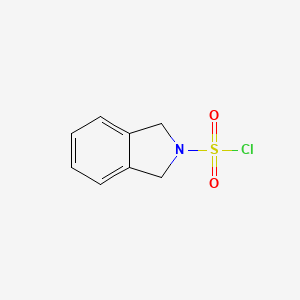
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-](/img/structure/B3047839.png)
![4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol](/img/structure/B3047843.png)
![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3047845.png)
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047847.png)
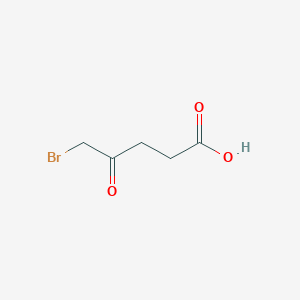
![1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride](/img/structure/B3047852.png)
![3-methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B3047853.png)

